molecular formula C13H20ClN3O B2386195 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1334147-66-8

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2386195
CAS No.: 1334147-66-8
M. Wt: 269.77
InChI Key: DEOQBWGSWCYJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a dihydropyrimidinone core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride typically involves multiple stepsThe final step involves the conversion to the hydrochloride salt to improve solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole-based compounds: Known for their diverse biological activities.

    Indole derivatives: Widely studied for their therapeutic potential.

    Pyrimidine derivatives: Commonly used in medicinal chemistry.

Uniqueness

2-(1-Aminocyclohexyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1-aminocyclohexyl)-4-cyclopropyl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-13(6-2-1-3-7-13)12-15-10(9-4-5-9)8-11(17)16-12;/h8-9H,1-7,14H2,(H,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOQBWGSWCYJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=CC(=O)N2)C3CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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